cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate
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Overview
Description
cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is a versatile chemical compound used in scientific research. It exhibits intriguing properties that enable it to be applied in various fields such as drug discovery, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvents, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in material science and catalysis for the development of new materials and catalytic processes.
Mechanism of Action
The mechanism of action of cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to cyclopentyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate include:
Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate: Without the 1,1-dioxide group.
Phenyl 1,4-thiazepane-4-carboxylate: Lacking the cyclopentyl group.
Cyclopentyl 1,4-thiazepane-4-carboxylate: Without the phenyl group.
Uniqueness
The presence of both the cyclopentyl and phenyl groups, along with the 1,1-dioxide functionality, makes this compound unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
cyclopentyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c19-17(22-15-8-4-5-9-15)18-11-10-16(23(20,21)13-12-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPRMLXBNOELPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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